2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
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Overview
Description
2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties
Mechanism of Action
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses and neurotropic alphaviruses . They also reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .
Mode of Action
Thieno[3,2-b]pyrroles without a carboxamide functionality have been reported to behave as allosteric inhibitors of hepatitis c virus ns5b polymerase . Allosteric inhibitors work by binding to a site other than the active site of the enzyme, leading to a conformational change that affects the enzyme’s activity.
Biochemical Pathways
It’s known that lysine-specific demethylases, which can be inhibited by similar compounds, play a crucial role in the regulation of gene transcription . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription .
Result of Action
Similar compounds have shown strong activity against hepatitis c virus . They also inhibit CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
Biochemical Analysis
Biochemical Properties
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This interaction is significant as it can influence the regulation of gene transcription .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For instance, its ability to inhibit KDM1A and LSD1 demethylases can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits KDM1A and LSD1 demethylases, thereby influencing the methylation status of histones and affecting gene transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. The acylation can be performed using catalysts such as aluminum chloride or tin(IV) chloride, which allow for regioselective introduction of the acyl group into specific positions on the thienopyrrole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 2-methyl-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of organic electronic materials and dyes.
Comparison with Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in the functional groups attached to the ring system.
4-azido-5-arylthiophene-2-carboxylates: These compounds are used to synthesize fused thieno[3,2-b]pyrrole derivatives through photochemical and thermal decomposition.
Uniqueness: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo regioselective reactions makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biological Activity
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Chemical Formula : C8H7NOS
- CAS Number : 500784-51-0
- Molecular Weight : 167.21 g/mol
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to its structural characteristics, which allow it to interact with multiple biological targets.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-b]pyrrole, including this compound, show significant antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thieno[3,2-b]pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), compounds similar to this compound were found to inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a potential for development as new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways.
The proposed mechanism involves the activation of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism. By activating PKM2, this compound may enhance glycolytic flux in cancer cells, leading to altered metabolic states that inhibit tumor growth .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Research Findings
In vitro studies have shown that derivatives can reduce the expression of inflammatory markers in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Data Tables
Properties
IUPAC Name |
2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXUXIUCPUFCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.